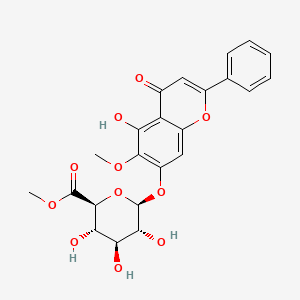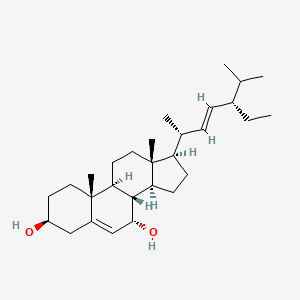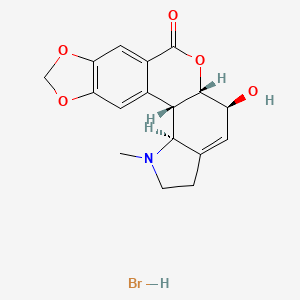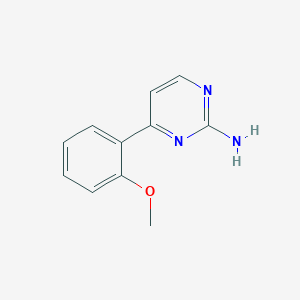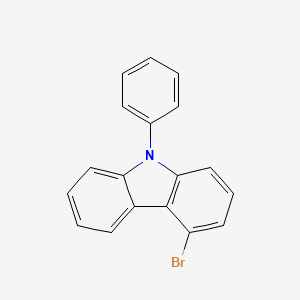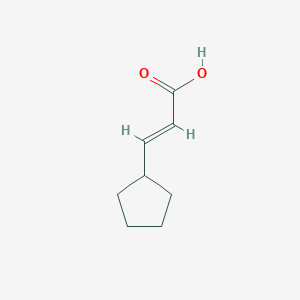
Opiorphin
Übersicht
Beschreibung
Opiorphin ist eine endogene chemische Verbindung, die erstmals aus menschlichem Speichel isoliert wurde. Es ist ein Pentapeptid, das aus fünf Aminosäuren besteht: Glutamin, Arginin, Phenylalanin, Serin und Arginin (Gln-Arg-Phe-Ser-Arg). This compound wurde nachweislich starke analgetische Wirkungen hat, die in einigen Studien diejenigen von Morphin übertreffen. Es wirkt, indem es den Abbau von Enkephalinen hemmt, die natürliche schmerzlindernde Opioide im Rückenmark sind .
Wissenschaftliche Forschungsanwendungen
Opiorphin has a wide range of scientific research applications, including:
Depression and Anxiety: This compound has shown promise in preclinical studies for its potential antidepressant and anxiolytic effects.
Biomarker for Orofacial Conditions: Elevated levels of this compound in saliva have been associated with various orofacial pain conditions, making it a potential biomarker for diagnosing and monitoring these conditions.
Neurobiology Research: This compound’s role in modulating opioid pathways makes it a valuable tool for studying the mechanisms of pain and mood regulation.
Wirkmechanismus
Target of Action
Opiorphin is a pentapeptide that primarily targets two enkephalin-catabolizing ectoenzymes: human neutral ecto-endopeptidase (hNEP) and human ecto-aminopeptidase (hAP-N) . These enzymes are involved in the degradation of enkephalins, which are natural pain-killing opioids in the spinal cord .
Mode of Action
This compound inhibits the activity of hNEP and hAP-N, thereby preventing the normal breakdown of enkephalins . This inhibition extends the duration of enkephalin effect where these natural pain killers are released physiologically in response to specific potentially painful stimuli .
Biochemical Pathways
By inhibiting hNEP and hAP-N, this compound increases the concentration of enkephalins, which are endogenous opioid peptides . This leads to the activation of endogenous opioid-dependent pathways, which are involved in pain perception and analgesic mechanisms .
Pharmacokinetics
It’s known that this compound is a relatively simple molecule consisting of a five-amino acid polypeptide . Therapeutic application of this compound in humans would require modifying the molecule to avoid its rapid degradation in the intestine and its poor penetration of the blood-brain barrier .
Result of Action
The primary result of this compound’s action is its potent analgesic effect. It has been shown to have a painkilling effect greater than that of morphine . It achieves this by enhancing the effect of enkephalins, leading to increased pain relief . Furthermore, this compound may exert anti-depressive and antipanic action .
Action Environment
It’s known that the levels of this compound in saliva are elevated in chronic, persisted, and acute pain conditions, presumably reflecting a physiological homeostatic adaptive response to different conditions such as stress or pain . Therefore, the action, efficacy, and stability of this compound could potentially be influenced by these environmental factors.
Biochemische Analyse
Biochemical Properties
Opiorphin plays a crucial role in biochemical reactions by acting as an inhibitor of zinc metalloectopeptidases, specifically neutral endopeptidase and aminopeptidase-N . These enzymes are responsible for degrading circulating peptides such as enkephalins and substance P, which are involved in pain modulation . By inhibiting these enzymes, this compound extends the duration of enkephalin activity, enhancing its analgesic effects .
Cellular Effects
This compound influences various cellular processes, particularly in nerve cells of the spinal cord. It prevents the breakdown of enkephalins, thereby enhancing their pain-relieving effects . This action is mediated through endogenous opioid-dependent pathways, which are crucial for pain modulation and emotional responses . Additionally, this compound has been shown to exert anti-depressive and anxiolytic effects, further highlighting its impact on cellular signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects by inhibiting the activity of neutral endopeptidase and aminopeptidase-N . These enzymes are responsible for the degradation of enkephalins, and their inhibition by this compound results in prolonged enkephalin activity . This mechanism is similar to that of the rat peptide sialorphin, which also inhibits pain perception by potentiating endogenous opioid receptor-dependent pathways . This compound’s ability to modulate these pathways underscores its potential as a therapeutic agent for pain management .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is stable and maintains its analgesic properties for extended periods . Its rapid degradation in the intestine and poor penetration of the blood-brain barrier pose challenges for its therapeutic application . Modifications to the molecule, such as the transformation of N-terminal glutamine into pyroglutamate, have been explored to enhance its stability and pharmaceutical efficacy .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have demonstrated that this compound exhibits a dose-dependent analgesic effect, with higher doses providing more significant pain relief . At very high doses, potential adverse effects such as respiratory depression and hemodynamic instability have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing risks.
Metabolic Pathways
This compound is involved in metabolic pathways that regulate the activity of enkephalins and other neuropeptides . By inhibiting the degradation of these peptides, this compound enhances their physiological roles in pain modulation and emotional responses . The metabolic pathways involving this compound are closely related to those of other endogenous opioid peptides, such as substance P and dynorphins .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is secreted by salivary glands and can be detected in saliva . Within the body, this compound interacts with transporters and binding proteins that facilitate its distribution to target tissues . Its localization and accumulation in specific tissues are influenced by factors such as stress, pain, and other physiological conditions .
Subcellular Localization
The subcellular localization of this compound is primarily within the extracellular space, where it interacts with membrane-bound enzymes such as neutral endopeptidase and aminopeptidase-N . These interactions are crucial for its inhibitory effects on enkephalin degradation . Additionally, post-translational modifications, such as the conversion of N-terminal glutamine to pyroglutamate, play a role in directing this compound to specific cellular compartments and enhancing its stability .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Opiorphin kann mittels Festphasenpeptidsynthese (SPPS) synthetisiert werden, einem gängigen Verfahren zur Herstellung von Peptiden. Das Verfahren beinhaltet die schrittweise Addition von geschützten Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Die Schutzgruppen werden entfernt und das Peptid wird vom Harz abgespalten, um das Endprodukt zu erhalten. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt), um die Peptidbindungsbildung zu erleichtern .
Industrielle Produktionsmethoden
Für die industrielle Produktion kann rekombinante DNA-Technologie eingesetzt werden. Dies beinhaltet das Einfügen des Gens, das für this compound kodiert, in einen geeigneten Expressionsvektor, der dann in einen Wirtsorganismus wie Escherichia coli eingeführt wird. Der Wirtsorganismus produziert this compound, das dann mittels Techniken wie Affinitätschromatographie gereinigt wird. Dieses Verfahren ermöglicht die großtechnische Produktion von this compound mit hoher Reinheit .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: this compound kann oxidiert werden, um Disulfidbrücken zwischen Cysteingruppen zu bilden, falls vorhanden.
Reduktion: Reduktionsreaktionen können Disulfidbrücken aufbrechen und sie wieder in Thiolgruppen umwandeln.
Substitution: Aminosäurereste in this compound können durch andere Aminosäuren substituiert werden, um Analoga mit unterschiedlichen Eigenschaften zu erzeugen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid (H₂O₂) oder andere Oxidationsmittel können unter milden Bedingungen verwendet werden.
Reduktion: Dithiothreitol (DTT) oder β-Mercaptoethanol sind übliche Reduktionsmittel, die in der Peptidchemie verwendet werden.
Substitution: Die Aminosäurensubstitution kann mit SPPS erzielt werden, indem während des Syntheseprozesses verschiedene geschützte Aminosäuren eingearbeitet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene this compound-Analoga mit modifizierten Aminosäuresequenzen, die unterschiedliche biologische Aktivitäten und Stabilitätsprofile aufweisen können .
Wissenschaftliche Forschungsanwendungen
This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:
Depression und Angst: This compound hat in präklinischen Studien vielversprechend gezeigt, dass es potenzielle Antidepressiva und anxiolytische Wirkungen hat.
Biomarker für Orofaziale Erkrankungen: Erhöhte this compound-Spiegel im Speichel wurden mit verschiedenen orofazialen Schmerzbedingungen in Verbindung gebracht, was es zu einem potenziellen Biomarker für die Diagnose und Überwachung dieser Erkrankungen macht.
Neurobiologische Forschung: Die Rolle von this compound bei der Modulation der Opioid-Pfade macht es zu einem wertvollen Werkzeug für die Untersuchung der Mechanismen von Schmerz und Stimmungsregulation.
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es die Aktivität zweier Schlüsselenzyme hemmt: neutrale Endopeptidase (NEP) und Aminopeptidase N (APN). Diese Enzyme sind für den Abbau von Enkephalinen verantwortlich, die endogene Opioidpeptide sind, die Schmerz und emotionale Reaktionen modulieren. Durch die Hemmung dieser Enzyme verlängert this compound die Wirkung von Enkephalinen, was zu einer verbesserten Schmerzlinderung und Stimmungsregulation führt .
Analyse Chemischer Reaktionen
Types of Reactions
Opiorphin can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds between cysteine residues if present.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Amino acid residues in this compound can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents used in peptide chemistry.
Substitution: Amino acid substitution can be achieved using SPPS by incorporating different protected amino acids during the synthesis process.
Major Products Formed
The major products formed from these reactions include various this compound analogs with modified amino acid sequences, which can have different biological activities and stability profiles .
Vergleich Mit ähnlichen Verbindungen
Opiorphin ähnelt anderen endogenen Peptiden wie Sialorphin und Spinorphin, die ebenfalls den Abbau von Enkephalinen hemmen. This compound ist in seiner Struktur und Potenz einzigartig:
Spinorphin: Ein Heptapeptid, das aus Rinder-Rückenmark isoliert wurde und ebenfalls Enkephalin-abbauende Enzyme hemmt.
Die einzigartige Sequenz und höhere Potenz von this compound machen es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen bei der Schmerzbehandlung und bei affektiven Störungen .
Eigenschaften
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48N12O8/c30-17(10-11-22(31)43)23(44)38-18(8-4-12-36-28(32)33)24(45)40-20(14-16-6-2-1-3-7-16)25(46)41-21(15-42)26(47)39-19(27(48)49)9-5-13-37-29(34)35/h1-3,6-7,17-21,42H,4-5,8-15,30H2,(H2,31,43)(H,38,44)(H,39,47)(H,40,45)(H,41,46)(H,48,49)(H4,32,33,36)(H4,34,35,37)/t17-,18-,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWFCOBVAKAKIT-SXYSDOLCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48N12O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901027119 | |
| Record name | Opiorphin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901027119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
692.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864084-88-8 | |
| Record name | Opiorphin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901027119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


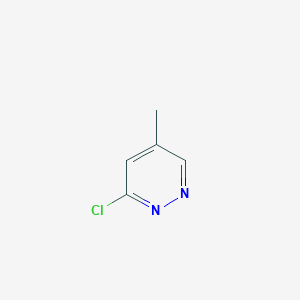
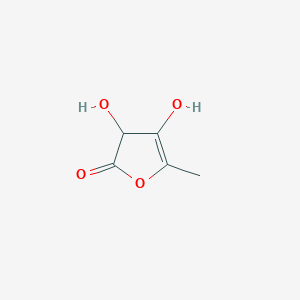
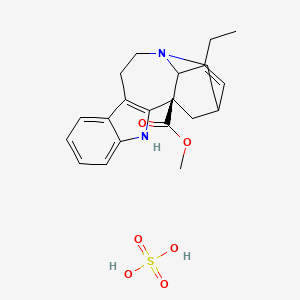
![Tert-butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1632497.png)

